Methyl 3-bromo-4-pentylbenzoate

Catalog No.
S12290870
CAS No.
1131594-20-1
M.F
C13H17BrO2
M. Wt
285.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-4-pentylbenzoate

CAS Number

1131594-20-1

Product Name

Methyl 3-bromo-4-pentylbenzoate

IUPAC Name

methyl 3-bromo-4-pentylbenzoate

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

InChI

InChI=1S/C13H17BrO2/c1-3-4-5-6-10-7-8-11(9-12(10)14)13(15)16-2/h7-9H,3-6H2,1-2H3

InChI Key

TXGIQXAKTJIJKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C(=O)OC)Br

Methyl 3-bromo-4-pentylbenzoate is an organic compound characterized by its ester functional group and a bromine atom at the 3-position of the aromatic ring. Its molecular formula is C12H15BrO2C_{12}H_{15}BrO_2, and it features a pentyl chain at the 4-position, which contributes to its hydrophobic properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural attributes that can influence its reactivity and biological activity.

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction Reactions: The compound may be reduced using agents like lithium aluminum hydride to produce alcohol derivatives.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in organic chemistry.

Methyl 3-bromo-4-pentylbenzoate has demonstrated various biological activities. Compounds with similar structures often exhibit antibacterial properties, particularly against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens. The presence of the bromine atom in the structure may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of methyl 3-bromo-4-pentylbenzoate typically involves several steps:

  • Bromination: Starting from 4-pentylbenzoic acid, bromination occurs at the 3-position using bromine or brominating agents.
  • Esterification: The resulting acid is then reacted with methanol in the presence of an acid catalyst to form the ester.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

These methods highlight the versatility of synthetic routes available for creating this compound.

Methyl 3-bromo-4-pentylbenzoateBromine at position 3, pentyl chainAntibacterial research, organic synthesisMethyl 3-bromo-4-ethylbenzoateBromine at position 3, ethyl chainOrganic synthesis, material scienceMethyl 3-bromo-4-methylbenzoateBromine at position 3, methyl chainDrug development, biochemical studiesMethyl 2-bromo-4-pentylbenzoateBromine at position 2, pentyl chainAntibacterial research

This comparison highlights how subtle changes in structure can lead to different properties and applications, emphasizing the uniqueness of methyl 3-bromo-4-pentylbenzoate within this class of compounds.

Studies on methyl 3-bromo-4-pentylbenzoate's interactions with biological systems are crucial for understanding its mechanism of action. Preliminary research indicates that compounds with similar structures can interact with cellular receptors or enzymes, potentially influencing signaling pathways and metabolic processes. Further investigation into its binding affinity and efficacy in biological assays will provide insights into its therapeutic potential.

Methyl 3-bromo-4-pentylbenzoate shares structural similarities with several other compounds, including:

  • Methyl 3-bromo-4-ethylbenzoate: Similar structure but with an ethyl group instead of a pentyl group; it may exhibit different biological activities due to variations in hydrophobicity.
  • Methyl 3-bromo-4-methylbenzoate: A methyl group replaces the pentyl chain; this compound is expected to have distinct reactivity and solubility characteristics.
  • Methyl 2-bromo-4-pentylbenzoate: Variation in bromine position; this structural change could significantly alter biological activity and chemical reactivity.

Comparison Table

Compound NameStructure CharacteristicsPotential

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

284.04119 g/mol

Monoisotopic Mass

284.04119 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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